1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole
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Overview
Description
1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole is a complex organic compound that features a unique structure combining furan, pyrrole, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as acids or bases, are used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could produce dihydropyrazoles.
Scientific Research Applications
1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole
- Phosphorylated 5-tert-butyl-2 and 3-furylalkenes
- Indole derivatives
Uniqueness
This compound is unique due to its combination of furan, pyrrole, and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)22-16(20-8-4-5-9-20)13-11-21(12-14(13)19-22)17(23)15-7-6-10-24-15/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVYQJJKFJKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC=CO3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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